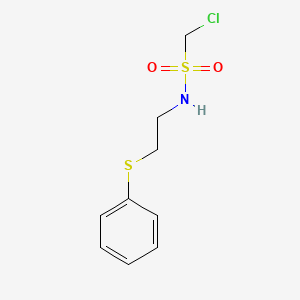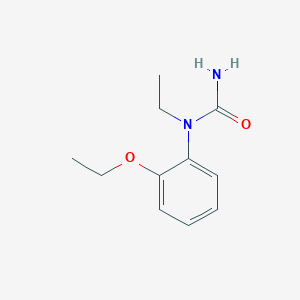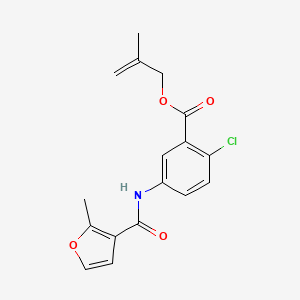
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 2-methyl-2-propenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 2-methyl-2-propenyl ester is a complex organic compound with a unique structure. This compound is characterized by the presence of a benzoic acid core substituted with a chlorine atom and a furanyl group, which is further modified by a carbonyl and an amino group. The esterification with 2-methyl-2-propenyl adds to its complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 2-methyl-2-propenyl ester typically involves multiple steps:
Formation of the Benzoic Acid Derivative: The starting material, benzoic acid, is chlorinated to introduce the chlorine atom at the 2-position.
Introduction of the Furanyl Group: The 2-methyl-3-furanyl group is introduced through a Friedel-Crafts acylation reaction, where the furanyl compound reacts with the chlorinated benzoic acid derivative in the presence of a Lewis acid catalyst.
Amidation: The carbonyl group is introduced via an amidation reaction, where the furanyl compound is reacted with an amine to form the amide linkage.
Esterification: Finally, the esterification with 2-methyl-2-propenyl alcohol is carried out under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furanyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom on the benzoic acid core can be substituted by nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to carboxylic acids or ketones, while reduction can yield alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural complexity makes it a useful probe for investigating biochemical processes.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity and functional groups make it suitable for various applications.
Wirkmechanismus
The mechanism of action of Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 2-methyl-2-propenyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid derivatives: Compounds with similar structures but different substituents on the benzoic acid core.
Furanyl compounds: Molecules containing the furanyl group, which can have different functional groups attached.
Esters: Various esters with different alcohol components.
Uniqueness
The uniqueness of Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)carbonyl)amino)-, 2-methyl-2-propenyl ester lies in its combination of functional groups and structural complexity
Eigenschaften
CAS-Nummer |
178869-92-6 |
|---|---|
Molekularformel |
C17H16ClNO4 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
2-methylprop-2-enyl 2-chloro-5-[(2-methylfuran-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C17H16ClNO4/c1-10(2)9-23-17(21)14-8-12(4-5-15(14)18)19-16(20)13-6-7-22-11(13)3/h4-8H,1,9H2,2-3H3,(H,19,20) |
InChI-Schlüssel |
IIBHIDFKZHCKDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CO1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OCC(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


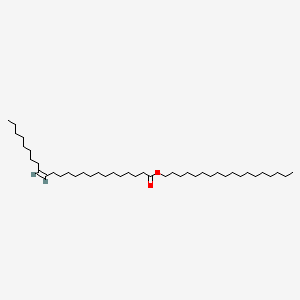

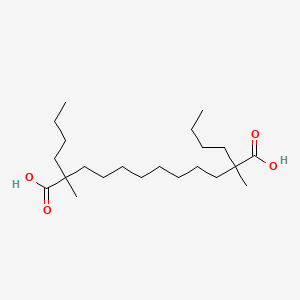
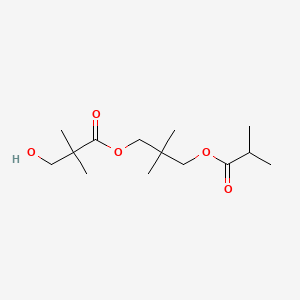
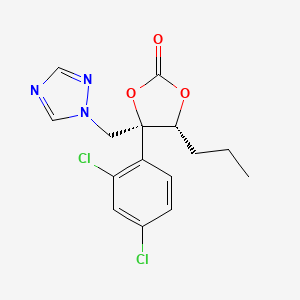

![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
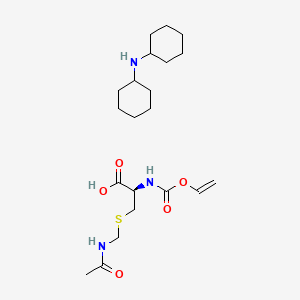
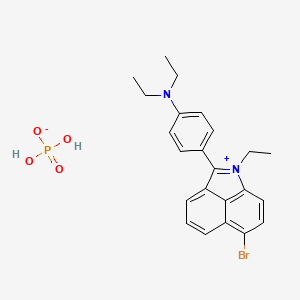

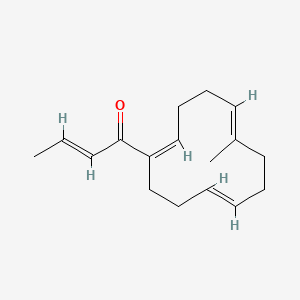
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
